molecular formula C5H9FO B2991685 [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol CAS No. 2350987-93-6

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol

Cat. No.: B2991685
CAS No.: 2350987-93-6
M. Wt: 104.124
InChI Key: SRNRPIOIKOGDDG-UHNVWZDZSA-N
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Description

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol is a cyclopropane derivative with a fluoromethyl group attached to the second carbon and a hydroxymethyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable alkene precursor followed by fluoromethylation and hydroxymethylation. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation. The fluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The hydroxymethyl group is usually introduced via a hydroxylation reaction using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by sequential fluoromethylation and hydroxymethylation steps. The choice of reagents and catalysts is optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to modulate specific biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanol
  • [(1R,2S)-2-(Chloromethyl)cyclopropyl]methanol
  • [(1R,2S)-2-(Bromomethyl)cyclopropyl]methanol

Uniqueness

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNRPIOIKOGDDG-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CF)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1CF)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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